molecular formula C14H20BrNO2 B2484992 tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate CAS No. 2137643-34-4

tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate

Cat. No.: B2484992
CAS No.: 2137643-34-4
M. Wt: 314.223
InChI Key: JJKCBPGIOOZDII-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a substituted phenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(5-bromo-2-methylphenyl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives such as phenols or quinones.

    Reduction Products: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

Chemistry: tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to produce active drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate
  • This compound
  • This compound

Uniqueness: this compound stands out due to its specific substitution pattern on the phenyl ring, which imparts unique reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10-5-6-12(15)9-11(10)7-8-16-13(17)18-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKCBPGIOOZDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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